molecular formula C18H20ClNO4 B613055 H-Asp(obzl)-obzl hcl CAS No. 6327-59-9

H-Asp(obzl)-obzl hcl

Cat. No. B613055
CAS RN: 6327-59-9
M. Wt: 349.8 g/mol
InChI Key: ILBZEWOOBCRRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asp(obzl)-obzl hcl, also known as N-acetyl-L-aspartyl-L-phenylalanine methyl ester hydrochloride, is a synthetic dipeptide composed of two amino acids, aspartic acid and phenylalanine, linked by an ester bond. It is a powerful inhibitor of several enzymes, including protein kinases and proteases, and is widely used in biochemical and physiological research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Solvent Effects on Redox Properties : A study reported the preparation and characterization of novel ferrocenoyl-dipeptides, including a compound related to H-Asp(OBzl)-obzl hcl. It was found that these compounds show reversible one-electron oxidations in solution, and their redox properties are significantly influenced by the nature of the solvent (Baker, Kraatz, & Quail, 2001).

  • Dipeptide Formation in Synthesis : Research on the benzyloxycarbonylation of H-Asp(OBzl)-OH revealed the formation of Z-Asp(OBzl)-Asp(OBzl)-OH as a side product, indicating the complex chemical behavior of these compounds during synthesis (Iguchi, Kawasaki, & Okada, 2009).

  • Chiral Recognition in Molecularly Imprinted Materials : Another study utilized molecularly imprinted materials from the tetrapeptide derivative related to this compound to study the effect of the polarity of the environment on chiral recognition ability. The research found that certain solvent compositions significantly influence the chiral recognition capabilities of these materials (Kondo & Yoshikawa, 2001).

  • Conformational Aspects in Polymer Synthesis : A polypeptide containing ordered sequences of leucyl and β-benzyl-aspartyl residues was synthesized, exploring the conformational behavior of these polymers in solution and in the solid state. This study highlights the importance of H-Asp(OBzl)-related compounds in the field of polymer chemistry (D'Alagni, Bemporad, & Garofolo, 1972).

  • Oligopeptide Transporter Binding and Uptake : Research on the oligopeptide transporter in Caco-2 monolayers demonstrated that certain dipeptides, including those containing H-Asp(OBzl), have varying affinities for this transporter, affecting their uptake and transport. This study provides valuable insights into the pharmaceutical applications of H-Asp(OBzl)-related compounds (Taub, Moss, Steffansen, & Frokjaer, 1997).

properties

IUPAC Name

dibenzyl 2-aminobutanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZEWOOBCRRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6327-59-9
Record name NSC50875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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